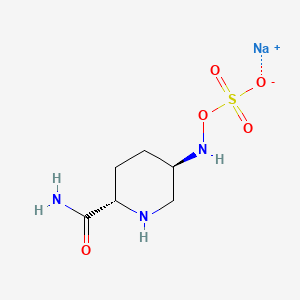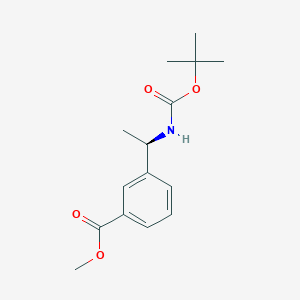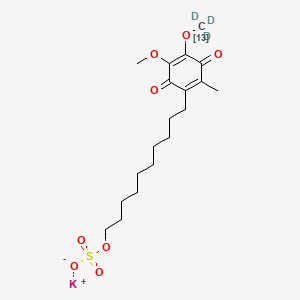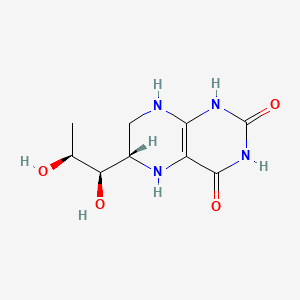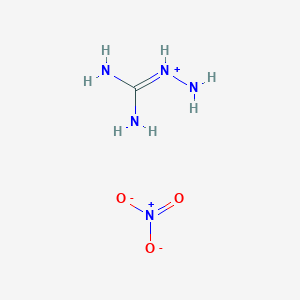
Monoaminoguanidinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoguanidine nitrate is an organic compound with the chemical formula CH6N4·HNO3. It is a white solid that is highly toxic and is used in various chemical, pharmaceutical, and industrial applications . The compound is known for its role as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Preparation Methods
Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution . Another method includes the cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process . Industrial production methods often involve the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate .
Chemical Reactions Analysis
Aminoguanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form aminoguanidine derivatives.
Substitution: Aminoguanidine nitrate can undergo substitution reactions with various reagents. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and ethyl cyano-3-substituted orthoformate.
Scientific Research Applications
Aminoguanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used as a pharmaceutical raw material and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of aminoguanidine nitrate involves its function as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) by interacting with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are converted to less reactive heterocycles through a condensation reaction .
Comparison with Similar Compounds
Aminoguanidine nitrate can be compared with other similar compounds, such as:
Guanidine nitrate: Similar in structure but used primarily as a precursor for nitroguanidine and as a fuel in pyrotechnics.
1-Amino-2-nitroguanidine (ANQ): A high-energy nitrogen-rich compound with good detonation properties and low sensitivities.
Aminoguanidine bicarbonate: Known for its stability and use in pharmaceutical production.
Aminoguanidine nitrate is unique due to its specific inhibitory effects on diamine oxidase and nitric oxide synthase, making it valuable in medical research and applications .
Properties
Molecular Formula |
CH7N5O3 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
amino(diaminomethylidene)azanium;nitrate |
InChI |
InChI=1S/CH6N4.NO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);/q;-1/p+1 |
InChI Key |
HSONFTLNXQUFQR-UHFFFAOYSA-O |
Canonical SMILES |
C(=[NH+]N)(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


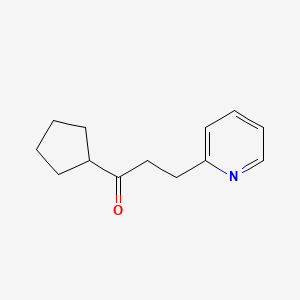
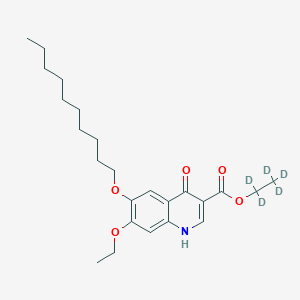
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)

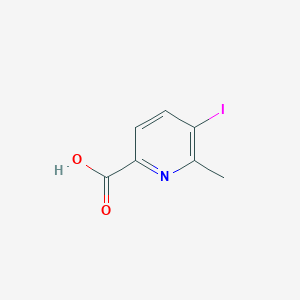

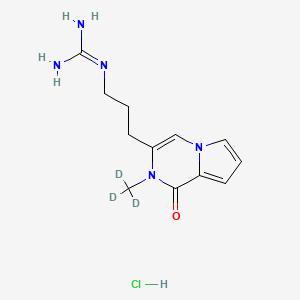
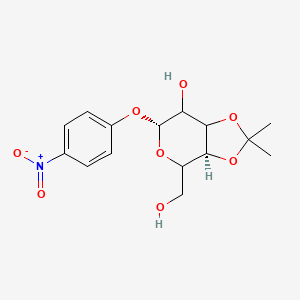
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
